1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
CAS No.: 329701-88-4
Cat. No.: VC5636361
Molecular Formula: C18H24F3N3O2
Molecular Weight: 371.404
* For research use only. Not for human or veterinary use.
![1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one - 329701-88-4](/images/structure/VC5636361.png)
Specification
CAS No. | 329701-88-4 |
---|---|
Molecular Formula | C18H24F3N3O2 |
Molecular Weight | 371.404 |
IUPAC Name | 1-morpholin-4-yl-2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2 |
Standard InChI Key | GBHWXTRYHGPZMI-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s molecular formula is C₁₈H₂₄F₃N₃O₂, with a molecular weight of 371.40 g/mol . Its structure integrates three key components:
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A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).
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A piperazine moiety (a six-membered diamine ring).
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A 4-(trifluoromethyl)benzyl group attached to the piperazine nitrogen.
The trifluoromethyl (-CF₃) group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₄F₃N₃O₂ | |
Molecular Weight | 371.40 g/mol | |
Purity | ≥97% | |
CAS Number | 329701-88-4 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one involves multi-step reactions leveraging nucleophilic substitutions and coupling strategies.
Method 1: Condensation Approach
A reported method involves the reaction of morpholine with a piperazine derivative in the presence of 4-(trifluoromethyl)benzaldehyde under reflux conditions. Polar aprotic solvents like dimethylformamide (DMF) facilitate the reaction, with yields optimized by controlling stoichiometry and temperature .
Method 2: Coupling Agent-Mediated Synthesis
Alternative routes employ coupling agents (e.g., EDC/HOBt) to link the morpholine and piperazine units, followed by introducing the trifluoromethylbenzyl group via alkylation. This method offers higher regioselectivity but requires stringent anhydrous conditions .
Table 2: Representative Synthesis Conditions
Reagent | Solvent | Temperature | Yield |
---|---|---|---|
Morpholine, Piperazine | DMF | 80°C, Reflux | 68–72% |
EDC/HOBt, TEA | Dichloromethane | 25°C | 82–85% |
Structural and Crystallographic Insights
Conformational Analysis
While direct crystallographic data for this compound is unavailable, analogous structures provide insights. For instance, a related morpholine-piperazine derivative (C₂₅H₃₁F₃N₄OS) crystallizes in a monoclinic system (P2₁/c) with lattice parameters a = 6.7323 Å, b = 15.4999 Å, and c = 23.7905 Å . The morpholine and piperazine rings adopt chair conformations, with the trifluoromethylphenyl group oriented perpendicular to the heterocyclic plane (dihedral angle ≈82°) .
Electronic Effects
The electron-withdrawing -CF₃ group stabilizes adjacent positive charges, influencing reactivity in electrophilic substitutions. Infrared (IR) spectroscopy of similar compounds reveals characteristic stretches:
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